2-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)benzofuran-6-amine
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Overview
Description
2-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)benzofuran-6-amine is an organic compound that features a benzofuran core linked to a phenyl ring substituted with a dioxaborolane group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)benzofuran-6-amine typically involves the following steps:
Formation of the Benzofuran Core: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the Phenyl Ring: The phenyl ring can be introduced via Suzuki-Miyaura coupling reactions, which involve the reaction of an aryl halide with a boronic acid derivative in the presence of a palladium catalyst.
Attachment of the Dioxaborolane Group: The dioxaborolane group can be introduced through borylation reactions, often using pinacolborane as a reagent
Industrial Production Methods
Industrial production methods for this compound would likely involve scaling up the aforementioned synthetic routes, optimizing reaction conditions for higher yields and purity, and ensuring cost-effectiveness and safety in large-scale operations.
Chemical Reactions Analysis
Types of Reactions
2-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)benzofuran-6-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are commonly employed
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could produce various substituted benzofuran derivatives .
Scientific Research Applications
2-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)benzofuran-6-amine has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)benzofuran-6-amine involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)aniline: This compound features a similar dioxaborolane group but lacks the benzofuran core.
2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)aniline: Similar structure but with different functional groups.
Ethyl 2-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetate: Another related compound with an ester functional group.
Uniqueness
The uniqueness of 2-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)benzofuran-6-amine lies in its combination of a benzofuran core with a dioxaborolane-substituted phenyl ring, which imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry .
Biological Activity
The compound 2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)benzofuran-6-amine is a complex organic molecule that incorporates a boron-containing moiety and a benzofuran structure. This compound has garnered interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article delves into its synthesis, biological properties, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is C26H26BNO4 with a molecular weight of approximately 427.30 g/mol. The structure features a benzofuran core substituted with an amine group and a boronate moiety that enhances its reactivity in various chemical transformations.
Property | Value |
---|---|
CAS Number | 2009169-65-5 |
Molecular Weight | 427.30 g/mol |
Chemical Formula | C26H26BNO4 |
Purity | >98% |
Synthesis
The synthesis of this compound typically involves the coupling of benzofuran derivatives with boronate esters through Suzuki coupling reactions. The presence of a pinacolborane group facilitates this reaction, allowing for the formation of complex structures that can be further functionalized for enhanced biological activity.
Anticancer Properties
Research indicates that benzofuran derivatives exhibit significant anticancer activity. For instance, studies have shown that certain benzofuran compounds can inhibit cancer cell proliferation effectively. In one study comparing various derivatives, a specific benzofuran derivative demonstrated up to a 10-fold increase in potency against human cancer cell lines compared to standard drugs like Combretastatin-A4 (CA-4) .
Table 1: Anticancer Activity of Benzofuran Derivatives
Compound | Cell Line Tested | IC50 (µM) | Reference |
---|---|---|---|
Benzofuran Derivative 6a | MCF-7 | 0.126 | |
Benzofuran Derivative 10h | MDA-MB-231 | 0.87 | |
Combretastatin-A4 | Various | 17.02 |
The mechanism by which benzofuran derivatives exert their anticancer effects often involves interaction with microtubules, leading to disruption of mitotic processes in cancer cells. The orientation of substituents on the benzofuran ring can significantly influence binding affinity and selectivity towards cancerous cells versus normal cells.
Case Studies
- Study on Antiproliferative Activity : A comparative study evaluated the antiproliferative activity of several benzofuran derivatives against human cancer cell lines. It was found that modifications at specific positions on the benzofuran ring could enhance selectivity against cancer cells while minimizing effects on normal cells .
- In Vivo Studies : In animal models, compounds similar to the target molecule showed promising results in inhibiting tumor growth and metastasis without significant toxicity to normal tissues . These findings suggest potential for therapeutic applications in oncology.
Properties
Molecular Formula |
C20H22BNO3 |
---|---|
Molecular Weight |
335.2 g/mol |
IUPAC Name |
2-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-1-benzofuran-6-amine |
InChI |
InChI=1S/C20H22BNO3/c1-19(2)20(3,4)25-21(24-19)15-8-5-13(6-9-15)17-11-14-7-10-16(22)12-18(14)23-17/h5-12H,22H2,1-4H3 |
InChI Key |
VQZPGRXVDPYHAM-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)C3=CC4=C(O3)C=C(C=C4)N |
Origin of Product |
United States |
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